molecular formula C18H16N4O2 B6348102 4-(3,4-Dimethylphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine CAS No. 1354939-67-5

4-(3,4-Dimethylphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine

Cat. No. B6348102
CAS RN: 1354939-67-5
M. Wt: 320.3 g/mol
InChI Key: BLBXARVUAHJDJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dimethylphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine is an organic compound that has been studied for its potential applications in scientific research. The synthesis method for this compound is relatively straightforward and has been used in a variety of research applications.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a model compound for studying the mechanism of action of other compounds, as well as in the synthesis of other compounds. It has also been used as a substrate in enzyme assays and as a ligand in binding studies.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine is not fully understood, but it is believed to involve the formation of an intermediate cationic species that can then interact with other molecules. This intermediate species can then be further modified by other reactions, leading to the formation of various products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-Dimethylphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine are not well-understood. However, it has been shown to have some effects on enzymes and other proteins, as well as on the cell membrane. It has also been shown to have some antifungal activity.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3,4-Dimethylphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine in lab experiments include its ease of synthesis, its low cost, and its potential for use in a variety of research applications. However, the compound is relatively unstable and can be easily degraded by light and heat, making it unsuitable for long-term storage. Additionally, the compound is relatively hydrophobic, making it difficult to dissolve in aqueous solutions.

Future Directions

The potential future directions for research involving 4-(3,4-Dimethylphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine include further investigation of its mechanism of action, its potential for use in drug development, and its potential for use as a therapeutic agent. Additionally, further research could be done on its potential for use in enzyme assays, binding studies, and other applications. Finally, research could be done to further understand its biochemical and physiological effects, as well as its potential for use in other lab experiments.

Synthesis Methods

The synthesis of 4-(3,4-Dimethylphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine involves the condensation of 3,4-dimethylphenyl isocyanide with 3-nitrophenylhydrazine in the presence of an acid catalyst. The reaction is typically carried out in an inert atmosphere at room temperature, and the product is then purified by column chromatography.

properties

IUPAC Name

4-(3,4-dimethylphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-11-6-7-14(8-12(11)2)17-10-16(20-18(19)21-17)13-4-3-5-15(9-13)22(23)24/h3-10H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBXARVUAHJDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)[N+](=O)[O-])N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethylphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine

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